
6-Octenenitrile, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Octenenitrile, 7-methyl- is an organic compound with the molecular formula C10H15N It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to an octene chain with a methyl substitution at the seventh position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octenenitrile, 7-methyl- typically involves the reaction of appropriate alkenes with nitrile-containing reagents. One common method is the hydrocyanation of alkenes, where an alkene reacts with hydrogen cyanide (HCN) in the presence of a catalyst to form the nitrile. The reaction conditions often require a transition metal catalyst, such as nickel or palladium, and may be conducted under mild to moderate temperatures and pressures.
Industrial Production Methods: Industrial production of 6-Octenenitrile, 7-methyl- may involve large-scale hydrocyanation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Octenenitrile, 7-methyl- can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amines.
Wissenschaftliche Forschungsanwendungen
6-Octenenitrile, 7-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Octenenitrile, 7-methyl- involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The compound may also interact with enzymes that catalyze the hydrolysis or reduction of nitriles, leading to the formation of amides or amines. These interactions can affect biological pathways and processes, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
7-Octenenitrile: Similar structure but lacks the methyl substitution.
3,7-Dimethyl-6-octenenitrile: Contains an additional methyl group at the third position.
7-Methyl-7-octenenitrile: Similar structure with the methyl group at a different position.
Uniqueness: 6-Octenenitrile, 7-methyl- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
90607-86-6 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
7-methyloct-6-enenitrile |
InChI |
InChI=1S/C9H15N/c1-9(2)7-5-3-4-6-8-10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
NTQCADUFUWOVJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
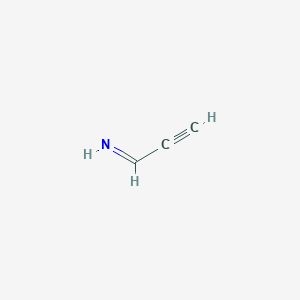
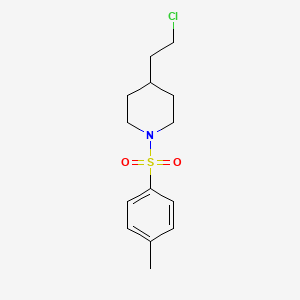

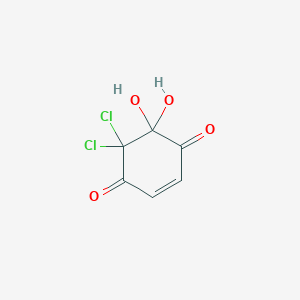
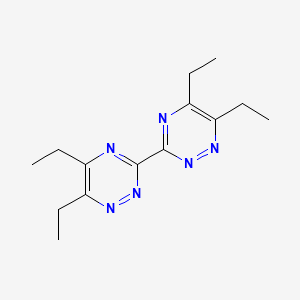


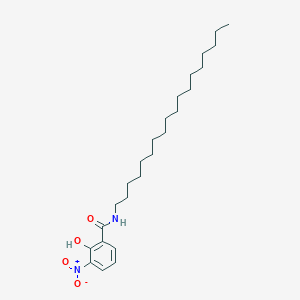



![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
